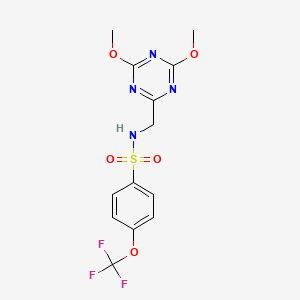

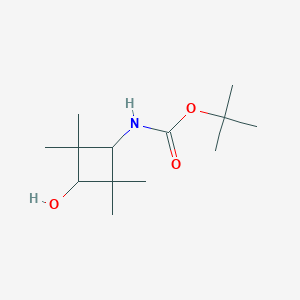

![molecular formula C17H18FNO4S B2587817 2-[(3-氟苯基)磺酰基]-6,7-二甲氧基-1,2,3,4-四氢异喹啉 CAS No. 667911-83-3](/img/structure/B2587817.png)

2-[(3-氟苯基)磺酰基]-6,7-二甲氧基-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(3-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .科学研究应用

有机合成

2-[(3-氟苯基)磺酰基]-6,7-二甲氧基-1,2,3,4-四氢异喹啉: 在有机合成中扮演着重要角色。其结构有利于磺酰化反应,这在创造复杂分子方面至关重要。 该化合物可以作为合成磺酰氟的先驱,由于其反应性和稳定性,磺酰氟在各种合成路线中都具有价值 .

化学生物学

在化学生物学中,该化合物的衍生物可用于研究生物系统。 例如,磺酰氟由于能够与酶活性位点中的氨基酸残基形成共价键,因此被用作酶抑制研究中的探针 .

药物发现

磺酰基是许多药物的常见特征。 2-[(3-氟苯基)磺酰基]-6,7-二甲氧基-1,2,3,4-四氢异喹啉的独特结构使其成为药物化学中开发新型治疗剂的宝贵支架 .

材料科学

磺酰基衍生物用于材料科学,用于开发先进材料。 特别是氟磺酰基可以赋予材料优异的性能,例如提高热稳定性和耐化学性 .

催化

该化合物可以参与催化过程,特别是在金属和光催化C–S键官能化中。 此类反应对于创建新的C–C和C–X键至关重要,扩展了砜在催化中的用途 .

天然产物合成

砜的通用性,包括那些衍生自2-[(3-氟苯基)磺酰基]-6,7-二甲氧基-1,2,3,4-四氢异喹啉的砜,在天然产物合成中得到了利用。 它们在复杂的合成途径中作为中间体,这些途径导致了具有生物学意义的化合物的生成 .

作用机制

Target of Action

The compound “2-[(3-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that contains an isoquinoline moiety. Isoquinoline derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Mode of Action

Without specific information on this compound, it’s challenging to provide a detailed explanation of its interaction with its targets. Many isoquinoline derivatives are known to bind with high affinity to multiple receptors , which could lead to various biological effects.

Biochemical Pathways

Isoquinoline derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of activities exhibited by isoquinoline derivatives , it’s possible that this compound could have multiple effects at the molecular and cellular level.

属性

IUPAC Name |

2-(3-fluorophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S/c1-22-16-8-12-6-7-19(11-13(12)9-17(16)23-2)24(20,21)15-5-3-4-14(18)10-15/h3-5,8-10H,6-7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHSPTXBGLBMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=CC(=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)

![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)

![3-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide](/img/structure/B2587740.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)

![N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2587746.png)

![N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B2587748.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2587750.png)